molecular formula C16H19F3N4O3 B2834098 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1421457-91-1

2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2834098
CAS No.: 1421457-91-1
M. Wt: 372.348
InChI Key: LZYCEDGMAWBSHG-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including an ethoxyphenyl group, a trifluoromethyl group, and a triazole ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the triazole derivative with an acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially converting it to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, alkoxides, and other nucleophiles.

Major Products

    Oxidation Products: Phenolic compounds.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets.

Industry

Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group are known to enhance binding affinity and specificity, potentially leading to inhibition or modulation of target activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
  • 2-(4-methoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(difluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance its metabolic stability and binding affinity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c1-3-26-12-6-4-11(5-7-12)10-13(24)20-8-9-23-15(25)22(2)14(21-23)16(17,18)19/h4-7H,3,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYCEDGMAWBSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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